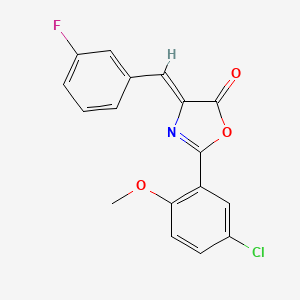![molecular formula C16H20N2O5S2 B5202274 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate](/img/structure/B5202274.png)
2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate, also known as MBT-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Mécanisme D'action
The mechanism of action of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of certain enzymes and proteins that are involved in antioxidant defense mechanisms. The compound has also been found to reduce the levels of certain inflammatory markers in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. The compound has also been found to be non-toxic and has low cytotoxicity. However, the limitations of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate include its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate. One potential area of research is the development of new synthetic methods to increase the yield and purity of the compound. Another area of interest is the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate is a promising compound that has shown potential applications in various areas of scientific research. The compound's synthesis method has been optimized to increase yield and purity, and it has been found to have antimicrobial, antioxidant, and anticancer properties. Although the mechanism of action of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate is not fully understood, it has been shown to have various biochemical and physiological effects on the body. Further research is needed to fully understand the potential applications of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate in scientific research.
Méthodes De Synthèse
The synthesis of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate involves the reaction of 2-mercaptobenzothiazole with 3-chloropropylmorpholine in the presence of a base. The resulting product is then treated with oxalic acid to obtain 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate oxalate. The synthesis process has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate has been studied for its potential applications in various scientific research areas. It has been found to have antimicrobial, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2.C2H2O4/c1-2-5-13-12(4-1)15-14(19-13)18-11-3-6-16-7-9-17-10-8-16;3-1(4)2(5)6/h1-2,4-5H,3,6-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLCDGZTWNIOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCSC2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Morpholinyl)propyl]thio}-1,3-benzothiazole oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5202201.png)
![7,8-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopentane] hydrochloride](/img/structure/B5202209.png)
![1-(1H-benzimidazol-2-ylmethyl)-4-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5202215.png)
![2-{2-amino-6-[(4-nitrobenzyl)thio]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5202221.png)
![N-(4-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5202223.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5202227.png)

![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5202233.png)
![N-[(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5202239.png)
![(2,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5202245.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5202249.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5202250.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5202269.png)
